1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-

Vue d'ensemble

Description

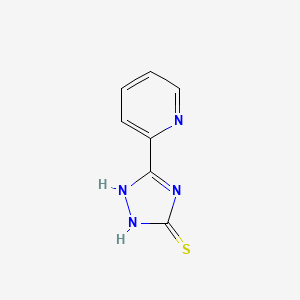

1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- is a heterocyclic compound that features a triazole ring substituted with a thiol group and a pyridyl group. This compound is known for its versatile applications in various fields, including chemistry, biology, and materials science. The presence of both the thiol and pyridyl groups makes it a valuable ligand in coordination chemistry and a useful building block in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- can be synthesized through various methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the desired triazole-thiol compound . The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolates.

Substitution: The thiol group can participate in nucleophilic substitution reactions to form S-alkylated or S-arylated derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Alkyl halides or aryl halides are common reagents for substitution reactions, often in the presence of a base

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiolates.

Substitution: S-alkylated or S-arylated derivatives

Applications De Recherche Scientifique

Antimicrobial Activity

The 1H-1,2,4-triazole-3-thiol derivatives have been extensively studied for their antimicrobial properties . Research indicates that these compounds exhibit significant activity against a range of bacteria and fungi. For instance:

- Antibacterial Activity : A series of 1H-1,2,4-triazole derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, compounds with specific substitutions showed enhanced activity compared to traditional antibiotics like ampicillin and ciprofloxacin. For example, derivatives with a phenoxy moiety exhibited broad-spectrum activity with minimum inhibitory concentrations (MIC) comparable to gentamicin .

- Antifungal Activity : Studies have shown that certain triazole derivatives possess antifungal properties superior to commercial fungicides. For instance, a derivative was reported to have an inhibitory rate of 90–98% against P. piricola, outperforming azoxystrobin .

Anticancer Properties

Recent investigations into the cytotoxic effects of 1H-1,2,4-triazole-3-thiol derivatives reveal promising results against various cancer cell lines:

- Cytotoxicity Studies : Compounds synthesized from this triazole derivative exhibited selective cytotoxicity against human melanoma and triple-negative breast cancer cells. The MTT assay indicated that certain derivatives were particularly effective against melanoma cell lines .

Synthesis of Derivatives

The synthesis of 1H-1,2,4-triazole-3-thiol derivatives often involves reactions with various functional groups to enhance their biological activities. Common methods include:

- Hydrazone Formation : The reaction of 1H-1,2,4-triazole-3-thiol with isatins leads to hydrazone derivatives that have shown promising antiproliferative properties .

- Substituted Derivatives : By modifying the pyridyl group or introducing other heterocycles (such as pyrimidines or pyrazoles), researchers have developed hybrids that exhibit improved biological activities across different assays .

Material Science Applications

Beyond pharmacological applications, 1H-1,2,4-triazole derivatives are also explored in material science:

- Corrosion Inhibition : The incorporation of triazole compounds into coatings has been studied for their ability to inhibit corrosion in metals. Their effectiveness is attributed to the formation of protective films on metal surfaces .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- involves its ability to form coordination complexes with metal ions. The thiol and pyridyl groups act as ligands, binding to metal centers and altering their electronic and structural properties. This interaction can lead to the formation of novel materials with unique optical, electronic, and catalytic properties .

Comparaison Avec Des Composés Similaires

- 1H-1,2,4-Triazole-3-thiol

- 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol

- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Comparison: 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- is unique due to the specific positioning of the pyridyl group, which can influence its binding properties and reactivity. Compared to other similar compounds, it offers distinct advantages in forming stable coordination complexes and exhibiting unique luminescent properties .

Activité Biologique

1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a triazole ring with a thiol and a pyridyl substituent, which contribute to its reactivity and interactions in biological systems. The following sections explore its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- acts as a ligand in coordination chemistry and can interact with various biomolecules. Key biochemical properties include:

- Ligand Interaction : The thiol group can form covalent bonds with cysteine residues in proteins, influencing enzyme activity and function.

- Hydrogen Bonding : The pyridyl group can participate in hydrogen bonding and π-π interactions with aromatic amino acids.

These interactions are crucial for modulating metabolic pathways and cellular processes.

Cellular Effects

The compound affects several cellular processes:

- Cell Signaling : It modulates activity of signaling proteins such as kinases and phosphatases, impacting cell proliferation and apoptosis.

- Gene Expression : By binding to transcription factors, it alters gene expression profiles that affect cellular metabolism.

Dosage Effects in Animal Models

Research indicates that the biological effects of 1H-1,2,4-Triazole-3-thiol vary with dosage:

- Low Doses : Modulate enzyme activity without significant toxicity.

- High Doses : Can lead to oxidative stress and cellular damage.

The molecular mechanisms underlying the biological activity of 1H-1,2,4-Triazole-3-thiol involve:

- Covalent Binding : The thiol group forms covalent bonds with cysteine residues in enzymes, leading to changes in enzyme conformation and activity.

- Influence on Metabolic Pathways : It interacts with enzymes involved in glycolysis and the citric acid cycle, affecting overall metabolic flux.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1H-1,2,4-Triazole derivatives:

- Cytotoxicity Studies : Compounds derived from 1H-1,2,4-Triazole have shown significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) through mechanisms such as inhibition of cell migration and induction of apoptosis .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(2-pyridyl)-Triazole Derivative | MCF-7 | 15.6 | |

| 5-(2-pyridyl)-Triazole Derivative | Panc-1 | 20.3 |

Anticonvulsant Activity

Some derivatives have demonstrated anticonvulsant properties by inhibiting voltage-gated sodium channels (VGSC), making them potential candidates for epilepsy treatment .

Case Studies

Several research studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Against Cancer Cells : A study evaluated various triazole derivatives against human melanoma IGR39 and triple-negative breast cancer cells. The results indicated that certain derivatives exhibited high selectivity towards cancer cells while sparing normal cells .

- Antimicrobial Activity : Preliminary screening against Gram-positive and Gram-negative bacteria showed promising antimicrobial effects for synthesized compounds based on the triazole framework .

Propriétés

IUPAC Name |

5-pyridin-2-yl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-3-1-2-4-8-5/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQELXNGDFDVDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186081 | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32362-89-3 | |

| Record name | 1,2-Dihydro-5-(2-pyridinyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32362-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032362893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.